4-fluoro-N-[(4-fluorophenyl)carbonyl]-N-(3-methylpyridin-2-yl)benzamide
Overview
Description
4-fluoro-N-[(4-fluorophenyl)carbonyl]-N-(3-methylpyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine atoms and a pyridine ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(4-fluorophenyl)carbonyl]-N-(3-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Carbonyl Intermediate: This step involves the reaction of 4-fluorobenzoyl chloride with an appropriate amine to form the intermediate.
Coupling with 3-Methylpyridine: The intermediate is then coupled with 3-methylpyridine under specific conditions, such as the presence of a base and a solvent like dichloromethane.
Final Benzamide Formation: The final step involves the formation of the benzamide structure through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4-fluorophenyl)carbonyl]-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-fluoro-N-[(4-fluorophenyl)carbonyl]-N-(3-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4-fluorophenyl)carbonyl]-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: This compound shares the benzamide structure but lacks the pyridine ring and additional fluorine atom.
4-Fluoro-N-isopropylaniline: This compound has a similar fluorine substitution but differs in the amine group and overall structure.
Uniqueness
4-fluoro-N-[(4-fluorophenyl)carbonyl]-N-(3-methylpyridin-2-yl)benzamide is unique due to its specific combination of fluorine atoms and the pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-fluoro-N-(4-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c1-13-3-2-12-23-18(13)24(19(25)14-4-8-16(21)9-5-14)20(26)15-6-10-17(22)11-7-15/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLYRZWUPFHVBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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